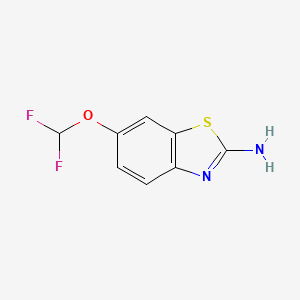

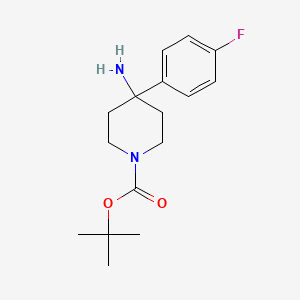

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

The compound “6-(Difluoromethoxy)-1,3-benzothiazol-2-amine” belongs to a class of organic compounds known as benzothiazoles, which are heterocyclic compounds with a benzene ring fused to a thiazole ring . Difluoromethoxy group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation processes based on X–CF2H bond formation have been developed . These methods involve transferring CF2H to C (sp2) sites in stoichiometric and catalytic modes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and computational methodologies . Key interactions such as π–π stacking and H⋯X contacts are often highlighted, underscoring their role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups . For example, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

"6-(Difluoromethoxy)-1,3-benzothiazol-2-amine" and related compounds have been instrumental in the development of imaging agents for positron emission tomography (PET) to study brain disorders like Alzheimer's disease. For instance, N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) is a PET tracer that binds to amyloid plaques in the brain, enabling the in vivo measurement of cerebral amyloid load in Alzheimer’s disease (AD) and differentiating it from Frontotemporal dementia (FTD) based on amyloid deposition patterns (Engler et al., 2007). This distinction is crucial for accurate diagnosis and treatment planning.

Environmental Monitoring

Research on persistent organic pollutants (POPs), including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), has revealed the presence of these toxic compounds in various environments. These studies are vital for assessing human and environmental health risks. For example, firefighters from Northern California showed elevated levels of PCDD/Fs and PBDD/Fs, indicating significant exposure to toxic compounds during firefighting activities. Such findings underscore the importance of monitoring and mitigating exposure to hazardous substances in occupational settings (Shaw et al., 2013).

Chemical Analysis and Safety

Studies have also focused on the formation, presence, and health implications of carcinogenic heterocyclic amines in cooked foods. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed during the cooking of meat at high temperatures. Research in this area contributes to a better understanding of dietary exposure to carcinogens and the development of guidelines for safer food preparation methods (Cross et al., 2005).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to work safely with the chemical product . It includes information such as physical data (melting point, boiling point, flash point), toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, with the development of new and improved methods for its synthesis . Future research may focus on the development of more efficient and selective synthesis methods, as well as the exploration of new applications in pharmaceutical and medicinal chemistry .

Wirkmechanismus

Target of Action

Similar compounds have been found to target proteins such asCD73 and Casitas B-lineage lymphoma proto-oncogene B (CBL-B) . These proteins play crucial roles in immune suppression pathways and have been linked to drug resistance in multiple myeloma and other cancers .

Mode of Action

It’s suggested that similar compounds can inhibit the function of their targets, leading to changes in cellular processes . For instance, a compound targeting CD73 was designed to inhibit the adenosine-producing enzyme, thus disrupting an immune suppression pathway .

Biochemical Pathways

Compounds targeting similar proteins can affect pathways related to immune response and cancer progression

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which can significantly impact its bioavailability and therapeutic effect .

Result of Action

Similar compounds have been found to inhibit tumor growth and lung metastasis in mouse models . This suggests that 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine may have potential anticancer effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet, physical activity, exposure to pollutants, and stress can affect the body’s response to a compound and its overall effectiveness.

Eigenschaften

IUPAC Name |

6-(difluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOOQNLQPZQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)

![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)